molecular formula C5H7N3O3 B1444465 Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate CAS No. 144167-51-1

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1444465
M. Wt: 157.13 g/mol
InChI Key: ZRDSRXFGWKCXDJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O3 . It has a molecular weight of 157.13 . The IUPAC name for this compound is ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate .


Synthesis Analysis

1,2,4-oxadiazoles, including Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

1. Anti-infective Agents

  • Application Summary: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against these microorganisms .
  • Results: The effectiveness of these compounds is measured by their ability to inhibit the growth of the targeted microorganisms .

2. Pharmacological Activities

  • Application Summary: Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • Methods of Application: The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
  • Results: These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

3. Anticancer Agents

  • Application Summary: Some 1,3,4-oxadiazole derivatives have been found to exhibit anticancer properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against cancer cells .
  • Results: The effectiveness of these compounds is measured by their ability to inhibit the growth of the targeted cancer cells .

4. Antifungal Agents

  • Application Summary: Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit antifungal properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against fungi .
  • Results: The effectiveness of these compounds is measured by their ability to inhibit the growth of the targeted fungi .

5. Antihypertensive Agents

  • Application Summary: Some 1,3,4-oxadiazole derivatives have been found to exhibit antihypertensive properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against high blood pressure .
  • Results: The effectiveness of these compounds is measured by their ability to lower blood pressure .

6. Anti HIV Agents

  • Application Summary: Some 1,3,4-oxadiazole derivatives have been found to exhibit anti HIV properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against HIV .
  • Results: The effectiveness of these compounds is measured by their ability to inhibit the replication of HIV .

7. Antidiabetic Agents

  • Application Summary: Some 1,3,4-oxadiazole derivatives have been found to exhibit antidiabetic properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against diabetes .
  • Results: The effectiveness of these compounds is measured by their ability to lower blood sugar levels .

8. Anticonvulsant Agents

  • Application Summary: Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit anticonvulsant properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against seizures .
  • Results: The effectiveness of these compounds is measured by their ability to control or prevent seizures .

9. Anti-inflammatory and Analgesic Agents

  • Application Summary: Some 1,3,4-oxadiazole derivatives have been found to exhibit anti-inflammatory and analgesic properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against inflammation and pain .
  • Results: The effectiveness of these compounds is measured by their ability to reduce inflammation and relieve pain .

10. Antioxidant Agents

  • Application Summary: It has been proven that many oxadiazole derivatives exhibit antioxidant properties .
  • Methods of Application: The specific methods of synthesis and application vary, but the general approach involves the design of new chemical entities to act against oxidative stress .
  • Results: The effectiveness of these compounds is measured by their ability to neutralize free radicals .

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The future directions for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .

properties

IUPAC Name

ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSRXFGWKCXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Liao, T Liu, Z Zhou, K Wang, S Song, Q Zhang - Dalton Transactions, 2021 - pubs.rsc.org
Energetic isomers often exhibit different properties. To understand the effect of arrangement and connection of isomers on energetic properties and sensitivity, in this study, we designed …
Number of citations: 20 pubs.rsc.org

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